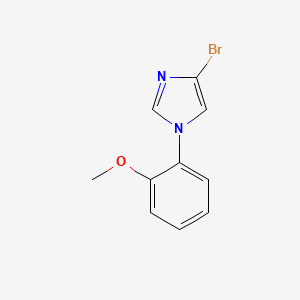

6-chloro-N-(4-methoxyphenyl)quinolin-4-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

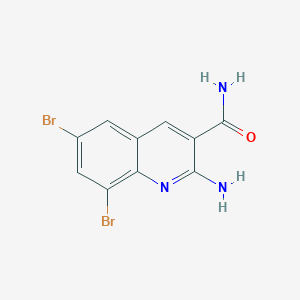

6-chloro-N-(4-methoxyphenyl)quinolin-4-amine is a chemical compound that belongs to the class of quinolines . It is also known by registry numbers ZINC000023118814 . This compound is available from various suppliers, including ChemDiv, Inc., Vitas M Chemical Limited, Life Chemicals Inc .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES stringCOC1=CC=C(C=C1)NC2=NC(Cl)=NC3=C2C=NN3C . The InChI representation is 1S/C13H12ClN5O/c1-19-12-10(7-15-19)11(17-13(14)18-12)16-8-3-5-9(20-2)6-4-8/h3-7H,1-2H3,(H,16,17,18) . The molecular weight of the compound is 289.72 g/mol .

Aplicaciones Científicas De Investigación

Anticorrosive Applications

Quinoline derivatives, including compounds like 6-chloro-N-(4-methoxyphenyl)quinolin-4-amine, have been widely used as anticorrosive materials. They exhibit good effectiveness against metallic corrosion due to their ability to form highly stable chelating complexes with surface metallic atoms through coordination bonding. This is attributed to their high electron density, which enables effective adsorption on metallic surfaces. These derivatives often contain polar substituents like hydroxyl, methoxy, amino, and nitro groups, which further enhance their adsorption capabilities and anticorrosive properties (Verma, Quraishi, & Ebenso, 2020).

Medicinal Chemistry

Quinoline and its derivatives have a significant impact on the development of anticancer drugs. They serve as a privileged scaffold in drug discovery, with several quinoline-based compounds approved or under clinical investigation for cancer treatment. The quinoline moiety offers an easily accessible and well-understood scaffold for designing new drugs, providing a platform for structural optimization through established synthetic pathways. This has led to quinoline-based anticancer drugs occupying a strong position in modern medicinal chemistry, with the potential for further expansion in scope and application (Musioł, 2017).

Green Chemistry

In the pursuit of environmentally friendly synthetic methods, quinoline and its derivatives have been highlighted for their role in green chemistry. Efforts to eliminate the use of hazardous chemicals, solvents, and catalysts in the synthesis of quinoline derivatives have led to the exploration of greener, non-toxic, and environment-friendly methods. This approach not only supports the sustainable development of quinoline-based compounds but also opens new avenues for their application in various fields, including pharmaceuticals and material science (Nainwal et al., 2019).

Mecanismo De Acción

Target of Action

Quinoline derivatives have been known to target the mycobacterial tubulin homolog, ftsz . In addition, some quinoline derivatives have shown class II c-Met inhibition activity .

Mode of Action

For instance, some quinoline derivatives inhibit the polymerization of the FtsZ protein, which is essential for bacterial cell division .

Biochemical Pathways

Quinoline derivatives have been known to interfere with the ftsz-dependent cell division pathway in mycobacteria .

Result of Action

Quinoline derivatives have shown to inhibit the growth of mycobacteria by interfering with the ftsz-dependent cell division pathway .

Propiedades

IUPAC Name |

6-chloro-N-(4-methoxyphenyl)quinolin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN2O/c1-20-13-5-3-12(4-6-13)19-16-8-9-18-15-7-2-11(17)10-14(15)16/h2-10H,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWOMWQCSDVRDMU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC2=C3C=C(C=CC3=NC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{[(4-Fluorophenyl)methyl]carbamoyl}methyl 3,4,5-trimethoxybenzoate](/img/structure/B2866538.png)

![N-(3-cyano-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2866540.png)

![1-[(4-Mesityl-1-piperazinyl)sulfonyl]azepane](/img/structure/B2866541.png)

amino}ethan-1-ol](/img/structure/B2866543.png)

![N-(2-(2-(benzylamino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-chlorobenzamide](/img/structure/B2866547.png)